molecular formula C8H8O3 B160493 3-Methoxybenzoic acid CAS No. 586-38-9

3-Methoxybenzoic acid

Cat. No. B160493
CAS RN: 586-38-9
M. Wt: 152.15 g/mol
InChI Key: XHQZJYCNDZAGLW-UHFFFAOYSA-N
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Patent
US07381732B2

Procedure details

Part D: Preparation of 2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid. 2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxybenzoic acid methyl ester (1.70 g, 2.80 mmol) was dissolved in methanol (22 mL), 1N sodium hydroxide (5.8 mL) was added, and the solution refluxed for 6 hours. The reaction was cooled to ambient temperature and diluted with water (30 mL). 3N hydrochloric acid was added to adjust the pH to 2, and the resulting precipitate collected by filtration. The solid was dried under vacuum in a desiccator to give 1.45 g (86%) of (3-fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid. 1H NMR (CD3OD) δ 8.12 (dd, J=1.5, 8.1 Hz, 1H), 7.86 (t, J=8.4 Hz, 1H), 7.70 (dt, J=1.5, 7.7 Hz, 1H), 7.61 (dt, J=1.5, 7.7 Hz, 1H), 7.37 (m, 3H), 7.25 (dd, J=2.2, 11.7 Hz, 1H) 7.16 (m, 3H) 3.87 (s, 3H), 2.67 (s, 3H).
Name
2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxybenzoic acid methyl ester
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=C(C2C=CC=CC=2S(C)(=O)=O)C=CC=1NC(C1N([C:16]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][C:17]=2[C:18]([OH:20])=[O:19])N=C(C(F)(F)F)C=1)=O.COC(=O)C1C=C(OC)C=CC=1N1C(C(=O)NC2C=CC(C3C=CC=CC=3S(C)(=O)=O)=CC=2F)=CC(C(F)(F)F)=N1.[OH-].[Na+].Cl>CO.O>[CH3:26][O:25][C:22]1[CH:23]=[CH:24][CH:16]=[C:17]([CH:21]=1)[C:18]([OH:20])=[O:19] |f:2.3|

Inputs

Step One
Name
2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1NC(=O)C1=CC(=NN1C1=C(C(=O)O)C=C(C=C1)OC)C(F)(F)F)C1=C(C=CC=C1)S(=O)(=O)C
Step Two
Name
2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxybenzoic acid methyl ester
Quantity
1.7 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)OC)N1N=C(C=C1C(NC1=C(C=C(C=C1)C1=C(C=CC=C1)S(=O)(=O)C)F)=O)C(F)(F)F)=O
Name
Quantity
22 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum in a desiccator

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C(C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.